molecular formula C10H13Br2NO B13747296 Phenol, p-(bis(2-bromoethyl)amino)- CAS No. 21667-05-0

Phenol, p-(bis(2-bromoethyl)amino)-

Cat. No.: B13747296
CAS No.: 21667-05-0
M. Wt: 323.02 g/mol
InChI Key: SVMALHWUCBPBFC-UHFFFAOYSA-N
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Description

4-[Bis(2-bromoethyl)amino]phenol is an organic compound with the molecular formula C10H13Br2NO and a molecular weight of 323.024 g/mol . This compound is characterized by the presence of a phenol group substituted with a bis(2-bromoethyl)amino group. It is used in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-bromoethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2-bromoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .

Industrial Production Methods: In industrial settings, the production of 4-[bis(2-bromoethyl)amino]phenol is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[Bis(2-bromoethyl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[Bis(2-bromoethyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[bis(2-bromoethyl)amino]phenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the bromine atoms, which act as electrophilic centers .

Comparison with Similar Compounds

  • 4-[Bis(2-chloroethyl)amino]phenol
  • 4-[Bis(2-iodoethyl)amino]phenol
  • 4-[Bis(2-fluoroethyl)amino]phenol

Comparison: 4-[Bis(2-bromoethyl)amino]phenol is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions and provide different electronic effects .

Properties

CAS No.

21667-05-0

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

4-[bis(2-bromoethyl)amino]phenol

InChI

InChI=1S/C10H13Br2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2

InChI Key

SVMALHWUCBPBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCBr)CCBr)O

Origin of Product

United States

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